7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide belongs to the pyrimido[2,1-b][1,3]thiazine class of heterocyclic molecules. Its core structure consists of a fused pyrimidine-thiazine ring system, with a 7-methyl group, a 6-oxo substituent, and a carboxamide moiety at position 3. The carboxamide is further substituted with a 2-phenoxyethyl chain, distinguishing it from simpler analogs.
Properties
IUPAC Name |
7-methyl-6-oxo-N-(2-phenoxyethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-9-19-17-20(16(12)22)10-13(11-24-17)15(21)18-7-8-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPTPFQOVIYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Fusion with Pyrimidine Ring: The thiazine ring is then fused with a pyrimidine ring through a condensation reaction. This step often requires the use of a strong acid catalyst to facilitate the ring fusion.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate compound with phenoxyethyl bromide in the presence of a base.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is common in amides and depends on the pH of the reaction environment.
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Conditions :
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Acidic (e.g., HCl, H₂SO₄)
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Basic (e.g., NaOH, KOH)
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Outcome :
Formation of 7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b]thiazine-3-carboxylic acid. -
Mechanism :
Protonation of the amide nitrogen (acidic conditions) or deprotonation of the carbonyl oxygen (basic conditions) facilitates cleavage of the C-N bond, yielding the carboxylic acid.
Oxidation of the Thiazine Ring
The thiazine ring’s sulfur atom can be oxidized to form a sulfone derivative under strong oxidizing conditions. This reaction alters the electronic properties of the heterocyclic system.
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Conditions :
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Oxidizing agents (e.g., H₂O₂, KMnO₄)
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Outcome :
Formation of a sulfone derivative with enhanced electrophilic character. -
Mechanism :
Oxidation converts the thiazine sulfur (-S-) to a sulfone (-SO₂-), increasing the ring’s electron-deficient nature.
Thermal Stability Analysis
Thermal characterization provides critical data for handling and storage.
| Property | Method | Relevance |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry (DSC) | Determines crystallization behavior |
| Decomposition Point | Thermogravimetric Analysis (TGA) | Identifies thermal stability limits |
Studies on analogous pyrimido-thiazine derivatives suggest moderate thermal stability, with decomposition typically occurring above 200°C .
Reaction with Nucleophiles
The carboxamide group may interact with nucleophiles, though reactivity is generally low compared to free carboxylic acids.
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Conditions :
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Strong nucleophiles (e.g., Grignard reagents, amines)
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Outcome :
Potential amidation or substitution reactions, though limited by the amide’s inherent stability. -
Mechanism :
Nucleophilic attack on the carbonyl carbon is hindered by the amide’s resonance stabilization.
Esterification/Amidation of Hydrolyzed Derivatives
Following hydrolysis to the carboxylic acid, further transformations become feasible.
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Conditions :
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Activating agents (e.g., HATU, DIPEA) + alcohol or amine
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Outcome :
Ester or amide derivatives, enabling functional group diversification .
Research Findings and Implications
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis in cancer cells.
- Case Study : A thiazole-pyridine hybrid derived from similar structures demonstrated better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil .
Antimicrobial Properties
The thiazine scaffold has been linked to antimicrobial activity against various pathogens:
- Spectrum of Activity : Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria.
- Research Findings : Compounds synthesized from pyrimidine-thiazole derivatives have shown significant antibacterial activity in vitro against strains like Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit key enzymes involved in cancer metabolism or bacterial resistance mechanisms.
- Experimental Evidence : Inhibitory assays have demonstrated that thiazine derivatives can effectively block the activity of specific kinases associated with tumor growth .
Molecular Interactions
Research into the molecular interactions of this compound suggests:
- Binding Affinity : The structure allows for favorable interactions with target proteins involved in cell signaling pathways.
- Implications for Drug Design : Understanding these interactions can guide the design of more potent derivatives with enhanced specificity and reduced side effects .
Lead Compound for Synthesis
7-Methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine derivatives serve as lead compounds for further synthesis:
- Analog Development : Researchers are synthesizing analogs to explore variations in biological activity and pharmacokinetics.
Mechanism of Action
The mechanism of action of 7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
Table 1: Substituent Comparison of Pyrimido[2,1-b][1,3]thiazine Derivatives
Key Observations:
- Carboxamide vs. Ester Groups: The target compound’s carboxamide group (vs.
- Halogenated Derivatives: Bromophenyl-substituted analogs (e.g., ) may exhibit altered electronic properties and lipophilicity, impacting membrane permeability.
Physicochemical Properties
- Solubility and Lipophilicity: The phenoxyethyl group in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., ).
- Molecular Weight: At ~362 Da, the target compound falls within the acceptable range for drug-like molecules, unlike bulkier analogs (e.g., , MW 452.5).
Biological Activity
7-methyl-6-oxo-N-(2-phenoxyethyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a thiazine ring. Its structural complexity allows for diverse interactions with biological targets.
Chemical Formula
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Molar Mass : 299.36 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against several human cancer cell lines using the MTT assay to assess cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AGS | 15.4 ± 0.5 | Induction of apoptosis |
| HCT-116 | 12.8 ± 0.3 | Cell cycle arrest (G2/M) |
| A-549 | 18.7 ± 0.4 | Apoptotic pathway |
The results indicate that the compound exhibits significant cytotoxic effects, particularly against AGS and HCT-116 cell lines, suggesting its potential utility in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that it may serve as a lead compound for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Inhibition of cell proliferation by causing arrest in the G2/M phase.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Anticancer Efficacy : A study published in Cancer Research evaluated the in vivo effects of the compound on tumor growth in mice models. Results showed a significant reduction in tumor size compared to control groups .
- Antimicrobial Testing : Another study assessed its effectiveness against drug-resistant strains of bacteria, demonstrating promising results that warrant further investigation into its therapeutic potential .
Q & A
Q. What are the critical steps in synthesizing N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?
The synthesis typically involves:
- Formation of the spirocyclic core : Cyclization reactions (e.g., using ketones or amines under acidic/basic conditions) to construct the diazaspiro[4.5]decane scaffold .
- Functionalization : Introduction of the 8-methyl and 2,4-dioxo groups via oxidation or substitution reactions .
- Acetamide coupling : Reaction of the spirocyclic intermediate with 2-ethoxyphenylacetic acid derivatives using coupling agents like EDC/HOBt or carbodiimides .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final compound .
Q. How can researchers confirm the structural integrity of this compound?
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the spirocyclic structure, methyl groups, and acetamide linkage. Deuterated solvents (e.g., DMSO-d6) and 2D NMR (COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Determines 3D conformation if single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) for biological assays. Structural analogs show moderate solubility in ethanol and dichloromethane .
- Stability : Monitor via HPLC under varying temperatures (4°C to 37°C) and pH. Amide bonds may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the spirocyclic core synthesis?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) or organocatalysts to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF may improve solubility of intermediates .
- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Analog Synthesis : Modify substituents (e.g., ethoxyphenyl to fluorophenyl) and test in vitro (e.g., enzyme inhibition assays) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., dioxo groups) using MOE or Discovery Studio .
Q. What methodologies address low reproducibility in biological assays?
- Dose-Response Curves : Use 8–10 concentration points to calculate precise IC₅₀ values .
- Positive Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
- Cytotoxicity Screening : Pair primary assays with cell viability tests (e.g., MTT) to rule out nonspecific effects .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data across studies?
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, t-tests) .
- Assay Variability Assessment : Compare protocols for differences in cell lines, incubation times, or compound concentrations .
- QSAR Modeling : Develop quantitative models correlating structural features (e.g., logP, H-bond donors) with activity trends .
Q. What computational tools predict metabolic pathways or toxicity?
- ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
- Metabolite Identification : Simulate phase I/II metabolism with GLORY or Meteor Nexus .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
